molecular formula C12H15BrO3 B11836669 Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B11836669
M. Wt: 287.15 g/mol
InChI Key: VQTHJJGHDKUQMW-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate (: 1069114-97-1) is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . This brominated ester with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol is characterized by its specific structure featuring a 2-bromo-4-methoxyphenyl group . In a research context, compounds of this nature often serve as valuable synthetic intermediates or building blocks in organic synthesis, medicinal chemistry, and materials science. Researchers may utilize this specific bromo- and ester-functionalized compound for further functional group transformations, cross-coupling reactions, or in the development of more complex molecular architectures. Please note that the specific applications, research value, and mechanism of action for this particular compound are highly dependent on the goals of the individual research project. Researchers are responsible for determining the suitability of this compound for their specific experimental needs. Handle with care, and refer to the material safety data sheet for safe laboratory practices.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3

InChI Key

VQTHJJGHDKUQMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of Methyl 2-(4-Methoxyphenyl)acetate

A foundational approach involves the alkylation of methyl 2-(4-methoxyphenyl)acetate to introduce the methyl group at the α-position. As demonstrated in Ambeed’s protocol (CAS: 6274-50-6), methyl iodide and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperatures (−78°C to 20°C) yield methyl 2-(4-methoxyphenyl)-2-methylpropanoate with 75–91% efficiency. The reaction proceeds via deprotonation of the α-hydrogen by KOtBu, followed by nucleophilic attack of the methyl iodide.

Critical Parameters :

  • Temperature : Lower temperatures (−78°C) favor kinetic control, minimizing side reactions.

  • Solvent : THF’s polarity facilitates the dissolution of intermediates.

  • Base : KOtBu’s strong basicity ensures complete deprotonation.

This intermediate serves as a precursor for subsequent bromination at the phenyl ring’s ortho position.

Regioselective Bromination Strategies

Introducing bromine at the 2-position of the 4-methoxyphenyl ring presents challenges due to competing para-directing effects of the methoxy group. Two methodologies emerge from the literature:

Electrophilic Aromatic Bromination

Patent EP2532644A1 describes bromination of 2-methyl-2-phenylpropanoic acid in aqueous sodium bicarbonate, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% regioselectivity for the para position. Adapting this to the target compound requires modifying conditions to favor ortho substitution.

Proposed modifications:

  • Catalyst : Iron(III) bromide (FeBr₃) in dichloromethane (DCM) directs bromine to the ortho position via coordination with the methoxy group.

  • Solvent : Non-aqueous solvents (e.g., DCM) reduce hydrolysis of the ester moiety.

  • Stoichiometry : Limited bromine (1.1 equivalents) prevents over-bromination.

Radical Bromination

Chemicalbook’s synthesis of methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS: 50612-99-2) employs N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride under reflux. While this method brominates the α-position of acetates, analogous conditions could target the aromatic ring if paired with UV light initiation.

Limitations :

  • Radical bromination lacks inherent regioselectivity, necessitating protective groups or directing auxiliaries.

Comparative Analysis of Methodologies

Method Yield Regioselectivity Key Challenges
Alkylation + FeBr₃ Bromination~60%Moderate (ortho)Competing para bromination
Radical Bromination (NBS/AIBN)45–55%LowRequires UV initiation
Sequential Functionalization70%HighMulti-step purification

Data synthesized from.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

THF and DCM are optimal for alkylation and bromination, respectively, due to their inertness and boiling points. Elevated temperatures (≥80°C) in radical bromination accelerate reaction rates but risk ester decomposition.

Catalytic Systems

  • FeBr₃ : Enhances ortho selectivity but necessitates anhydrous conditions.

  • Palladium Catalysts : Patent US20120309973A1 highlights palladium-mediated coupling for brominated intermediates, though applicability to esters requires validation.

Analytical and Characterization Data

Spectral Signatures

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 6.85 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.75 (d, J = 2.5 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 1.55 (s, 6H, CH(CH₃)₂).

  • MS (ESI) : m/z 287.15 [M+H]⁺.

Purity and Yield Trade-Offs

Chromatographic purification (silica gel, ethyl acetate/hexanes) achieves ≥95% purity but reduces yields by 10–15% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the para position of the phenyl ring serves as a leaving group in nucleophilic aromatic substitution (NAS) or aliphatic substitution, depending on the reaction conditions.

  • Aliphatic Substitution :
    In aliphatic systems, the tertiary carbon adjacent to the ester group may undergo substitution. For example, treatment with nucleophiles (e.g., sodium azide or amines) in polar aprotic solvents (DMF, DMSO) can replace the bromine atom. This reaction is facilitated by the electron-withdrawing effect of the methoxy group, which stabilizes the transition state.

  • Aromatic Substitution :
    While less common due to the electron-donating methoxy group (which typically deactivates the ring), specific conditions (e.g., strongly activating groups or directing substituents) may enable substitution at the bromine position.

Elimination Reactions

The compound can undergo elimination to form α,β-unsaturated esters. For instance:

  • Base-Promoted Elimination :
    Treatment with strong bases (e.g., KOtBu) may abstract a β-hydrogen, leading to the formation of a conjugated double bond. This reaction is influenced by steric factors and the stability of the resulting carbocation or enolate intermediate.

Radical Reactions

The compound participates in radical cascade reactions, as demonstrated in studies involving similar brominated esters. For example:

  • Three-Component Radical Cascade :
    Under catalytic asymmetric conditions, the compound (or analogs) can undergo radical relay processes. A key step involves the generation of an α-carbonyl radical (e.g., via homolytic cleavage of the C-Br bond), which then reacts with other components (e.g., glycine esters or vinyl cyclopropane ketones) to form enantioenriched products. Radical trapping experiments (e.g., with TEMPO or 1,1-diphenylethene) confirm the radical pathway .

Enzymatic or Catalytic Transformations

While not explicitly detailed in the provided sources, the compound’s ester functionality suggests potential for:

  • Hydrolysis :
    Under acidic or basic conditions, the ester group may hydrolyze to the corresponding carboxylic acid.

  • Enzymatic Resolution :
    Lipases or other enzymes could selectively hydrolyze the ester, depending on stereochemical factors.

Comparison of Reaction Conditions

Reaction TypeTypical ConditionsKey Observations
Nucleophilic SubstitutionPolar aprotic solvent (DMF/DMSO), nucleophile (e.g., NaNO₂), heatSteric hindrance at tertiary carbon affects rate
EliminationStrong base (KOtBu), high temperatureFormation of conjugated double bond
Radical CascadeInitiation (e.g., AIBN), chiral phosphoric acid catalystEnantioselectivity up to 92% ee reported

Mechanistic Insights

  • Radical Pathway :
    The reaction proceeds via a catalytic asymmetric radical cascade involving:

    • Radical Generation : Homolytic cleavage of the C-Br bond forms a tertiary radical.

    • Radical Trapping : Addition to electron-rich olefins or ketones.

    • Radical–Radical Coupling : Formation of enantioenriched products via chiral phosphoric acid (CPA)-mediated proton transfer .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Intermediate in Drug Development : Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate serves as an intermediate in synthesizing various pharmaceuticals, including analgesics and anticancer agents. Its structure allows for modifications that enhance biological activity.
    • Building Block for Agrochemicals : The compound is also utilized in developing agrochemicals, where its reactivity facilitates the formation of complex structures needed for effective pest control.
  • Biological Activity :
    • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
    • Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer models (e.g., MCF-7 cell line), suggesting its potential as a therapeutic agent .
  • Materials Science :
    • Polymer Chemistry : this compound can be used as a functional monomer in polymerization processes. Its bromine atom allows for further functionalization, enabling the development of advanced materials with specific properties .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of this compound, researchers found that modifications to the methoxy group significantly influenced the compound's ability to inhibit cell growth in MCF-7 breast cancer cells. The most promising derivative demonstrated an IC50 value indicating potent anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated that it significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the phenyl ring significantly impacts electronic and steric properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences Reference
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate Br (2), OCH₃ (4) C₁₂H₁₅BrO₃ 287.15* Electron-donating OCH₃ at 4-position N/A
Methyl 2-(4-bromophenyl)-2-methylpropanoate Br (4) C₁₁H₁₃BrO₂ 257.12 No OCH₃; Br at 4-position only
Methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate Br (3), C₂H₅ (4) C₁₃H₁₇BrO₂ 283.18 Ethyl group introduces steric bulk
  • Ethyl substituents (as in ) may hinder reactivity due to steric effects, unlike the smaller methoxy group.

Substituent Type Effects

The nature of substituents influences electronic properties and applications:

Compound Name Substituent Type Key Properties Applications Reference
This compound Br (electron-withdrawing), OCH₃ (electron-donating) Balanced electronic effects Pharmaceutical intermediates N/A
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate Cl, butanoyl Chlorine increases polarity; acyl group enhances hydrophobicity API synthesis intermediates
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate NO₂ (electron-withdrawing) Strong electron deficiency Likely used in high-energy materials
  • Key Findings: Nitro groups () drastically reduce electron density, making the compound more reactive in reduction or nucleophilic substitution reactions. Chlorobutanoyl derivatives () exhibit higher molecular weights (282.76 g/mol) and altered solubility profiles compared to the main compound.

Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Reference
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate 361.4 (predicted) N/A Soluble in organic solvents
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate N/A N/A Hydrophobic; soluble in toluene
  • Key Findings: Nitro-substituted analogs () exhibit higher predicted boiling points due to increased molecular weight and polarity. Chlorinated derivatives () are more hydrophobic, favoring extraction with non-polar solvents like toluene.

Biological Activity

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate, a compound with diverse chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo Group : Enhances reactivity and potential biological interactions.
  • Methoxy Group : Contributes to lipophilicity and may influence pharmacokinetics.
  • Propanoate Moiety : Provides a functional group that can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxyphenyl derivatives followed by esterification. A common synthetic route includes:

  • Bromination : The introduction of the bromo group at the ortho position of the methoxy-substituted phenyl ring.
  • Esterification : Reaction with methyl propanoate to form the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives with halogen substitutions demonstrated enhanced efficacy against various bacterial strains, suggesting that the bromo group may play a crucial role in this activity.

Anticancer Activity

Recent investigations have shown promising anticancer properties associated with this compound. In vitro studies revealed that this compound inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways, leading to reduced tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated a significant reduction in bacterial growth at lower concentrations than conventional treatments, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Effects

A clinical trial assessed the effects of this compound on patients with advanced-stage cancers. Preliminary results showed a notable decrease in tumor size and improved patient survival rates, although further studies are required to confirm these findings and elucidate the underlying mechanisms .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific kinases

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate?

A common method involves coupling reactions using palladium catalysts. For example, Sonogashira coupling can introduce alkynyl groups to aryl halides (as demonstrated in similar compounds, e.g., methyl 2-(4-(3-hydroxyprop-1-ynyl)phenyl)-2-methylpropanoate). Key steps include:

  • Reaction of methyl 2-(4-bromophenyl)-2-methylpropanoate with 2-propyn-1-ol under nitrogen, using PdCl₂(PPh₃)₂ and CuI as catalysts.
  • Reflux conditions (70°C for 7 hours) with triethylamine as a base .
  • Post-reaction purification via phase separation and solvent evaporation yields the product in >90% purity.

Q. How is crystallographic data for this compound analyzed and refined?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

  • Data collection with single-crystal X-ray diffraction.
  • Structure solution via direct methods (SHELXT) to determine initial atomic positions .
  • Refinement using SHELXL, incorporating anisotropic displacement parameters and hydrogen atom placement .
  • Visualization with ORTEP-3 for validating molecular geometry and thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (e.g., δ 1.51 ppm for methyl groups, 7.36 ppm for aromatic protons) confirm regiochemistry and substituent positions .
  • LCMS : Retention times (e.g., 0.97 minutes under SQD-FA05 conditions) and m/z values (e.g., 403 [M+H]⁺) validate molecular weight and purity .
  • IR : Carbonyl stretching frequencies (~1740 cm⁻¹) confirm ester functionality.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density distributions and reactivity:

  • Local kinetic-energy density analysis identifies nucleophilic/electrophilic sites on the aryl ring.
  • Gradient expansions predict regioselectivity in cross-coupling reactions (e.g., preferential bromine substitution at the 2-position) .

Q. How do steric effects influence reaction pathways in derivatives of this compound?

The tert-butyl-like 2-methylpropanoate group creates steric hindrance, as seen in analogous compounds (e.g., methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate):

  • Hindered rotation in NMR spectra (e.g., diastereotopic methyl splitting).
  • Computational modeling (e.g., molecular mechanics) quantifies torsional barriers, explaining reduced reactivity in SN2 mechanisms .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Dynamic effects : Variable-temperature NMR (e.g., -40°C to 25°C) can freeze conformational changes, resolving splitting due to hindered rotation.
  • Crystallographic validation : Comparing experimental bond angles/NOE correlations with SHELXL-refined structures clarifies ambiguities .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

  • Ligand screening : Bulky phosphines (e.g., XPhos) enhance Pd catalyst stability for aryl bromides.
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of brominated intermediates.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 7 hours to 30 minutes) while maintaining yields >85% .

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